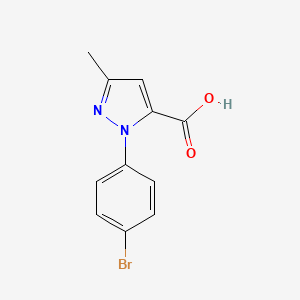

1-(4-溴苯基)-3-甲基-1H-吡唑-5-羧酸

描述

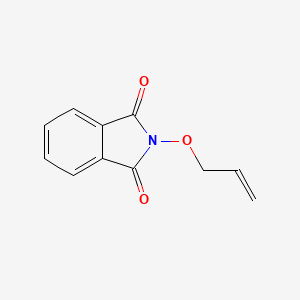

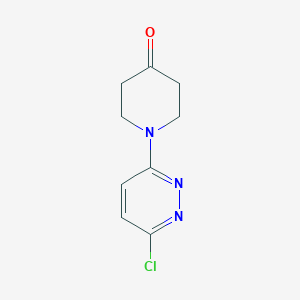

1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, also known as 4-BMP, is a heterocyclic compound that has been studied for its potential use in scientific research. It has been used in a variety of laboratory experiments for its ability to catalyze a reaction and its ability to bind to proteins.

科学研究应用

结构和光谱研究

- 结构特征:对类似吡唑羧酸衍生物的研究,如5-甲基-1-苯基-1H-吡唑-4-羧酸,揭示了1-(4-溴苯基)-3-甲基-1H-吡唑-5-羧酸的结构和光谱特性。这些化合物通过核磁共振、傅里叶变换红外光谱、热重分析和X射线衍射技术进行表征,为理解它们的化学行为和潜在应用提供了宝贵的数据 (Viveka et al., 2016)。

非线性光学材料的潜力

- 光学非线性:吡唑羧酸酯已被研究其光学非线性,表明它们在光学限幅应用中的潜在用途。例如,像乙酸乙酯1-(2-溴苯基)-5-苯基-1H-吡唑-4-羧酸酯这样的化合物在这个领域显示出有希望的结果 (Chandrakantha et al., 2013)。

合成和修饰

- 合成技术:吡唑-5-羧酸的合成涉及溴化、微波辐射和与各种芳酰胺的处理等方法。这些方法提供了生产和修改吡唑衍生物的有效途径,对于开发具有期望性质的新化合物可能具有重要意义 (Khan et al., 2005)。

抗真菌活性

- 抗真菌性能:一些吡唑羧酸衍生物表现出抗真菌活性。例如,已合成某些新型3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺,并显示对植物病原真菌有效 (Du et al., 2015)。

功能化和反应性

- 功能化反应:对吡唑羧酸及其衍生物的功能化反应的研究揭示了它们的反应性和创造具有各种性质的多样化化合物的潜力。这包括与氨基酚和其他试剂的反应,可以导致合成具有特定特性的化合物 (Yıldırım & Kandemirli, 2006)。

生物医学应用

- 在生物医学领域的潜力:合成类似3-(4-溴苯基)异噁唑-5(2H)-酮等化合物及其结构表征表明它们在生物医学应用中的潜力,包括调节炎症性疾病。这些研究为探索吡唑衍生物的生物医学应用奠定了基础 (Ryzhkova et al., 2020)。

作用机制

Target of Action

Related pyrazoline derivatives have been shown to interact withacetylcholinesterase (AchE) . AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates .

Mode of Action

It’s known that pyrazoline derivatives can affect the activity of ache . Reduced AchE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Biochemical Pathways

Related compounds have been linked to the production ofreactive oxygen species (ROS) . ROS are produced by cells through their routine metabolic pathways, and these compounds increase dramatically under cellular damage . Overexpression of ROS has been linked to disease development .

Pharmacokinetics

A related compound, 1-(4-bromophenyl)-1h-pyrrole, has been shown to have high gi absorption and is bbb permeant . Its Log Kp (skin permeation) is -4.98 cm/s, and it has a lipophilicity Log Po/w (iLOGP) of 2.56 .

Result of Action

Related compounds have been shown to have neurotoxic potentials, affecting the ache activity and malondialdehyde (mda) level in the brain .

生化分析

Biochemical Properties

1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several key enzymes, including acetylcholinesterase and various oxidoreductases. The interaction with acetylcholinesterase, for example, involves the inhibition of the enzyme’s activity, which can lead to alterations in neurotransmitter levels and subsequent physiological effects . Additionally, 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can act as a ligand for certain proteins, influencing their conformation and function.

Cellular Effects

The effects of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid on cellular processes are diverse and depend on the cell type and context. In neuronal cells, this compound has been observed to affect cell signaling pathways, particularly those involving neurotransmitters and their receptors . It can modulate gene expression by influencing transcription factors and other regulatory proteins. Furthermore, 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of enzymes, thereby inhibiting or activating their functions . For instance, its interaction with acetylcholinesterase results in the inhibition of the enzyme, preventing the breakdown of acetylcholine and leading to increased levels of this neurotransmitter . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid in laboratory settings have been studied to understand its stability and long-term impact on cellular functions. Over time, this compound can undergo degradation, leading to the formation of various metabolites . These metabolites may have different biochemical properties and effects compared to the parent compound. Long-term exposure to 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has been shown to result in sustained changes in cellular metabolism and gene expression, indicating its potential for lasting biological effects.

Dosage Effects in Animal Models

In animal models, the effects of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid vary with dosage. At lower doses, this compound may exhibit beneficial effects, such as enhanced cognitive function or neuroprotection . At higher doses, it can lead to toxic effects, including neurotoxicity and oxidative stress . The threshold for these effects depends on the specific animal model and the duration of exposure. Understanding the dosage-dependent effects of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is crucial for its potential therapeutic applications.

Metabolic Pathways

1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways, primarily those related to its degradation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 oxidases, which facilitate its breakdown into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid with metabolic enzymes can also influence the levels of other metabolites, thereby affecting overall metabolic flux.

Transport and Distribution

Within cells and tissues, 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is transported and distributed through various mechanisms . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in certain cellular compartments. The distribution of this compound within tissues can influence its biological activity and effectiveness. For example, its accumulation in neuronal tissues can enhance its impact on neurotransmitter systems and cognitive functions.

Subcellular Localization

The subcellular localization of 1-(4-bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an important factor in determining its activity and function . This compound can be directed to specific cellular compartments, such as the mitochondria or the nucleus, through targeting signals or post-translational modifications. Its localization within these compartments can influence its interactions with biomolecules and its overall biological effects. For instance, localization in the mitochondria may enhance its impact on cellular energy metabolism and oxidative stress responses.

属性

IUPAC Name |

2-(4-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c1-7-6-10(11(15)16)14(13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULFOYKSNILMQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377781 | |

| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618101-88-5 | |

| Record name | 1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Bis[3-chloro-5-(trifluoromethyl)-2-pyridinyl]propanenitrile](/img/structure/B1272522.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-methylbutanoic acid](/img/structure/B1272525.png)

![2-{[(4-Bromophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272529.png)

![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid](/img/structure/B1272530.png)